molecular formula C5H5N3O B047992 2-Aminopyrimidine-5-carbaldehyde CAS No. 120747-84-4

2-Aminopyrimidine-5-carbaldehyde

Cat. No. B047992
M. Wt: 123.11 g/mol
InChI Key: DPOYRRAYGKTRAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09096593B2

Procedure details

Vinamidinium salt (68, 158 g, 413 mmol) and guanidine hydrochloride (69, 63.3 g, 455 mmol) were dissolved in 527 mL of acetonitrile and cooled on an ice/water bath. Sodium hydroxide (66.1 mL, 50% w/w, 827 mmol) was added dropwise, keeping the temperature below 25° C. The reaction was allowed to warm to 25° C. and stirred for 4 hours, then diluted with water and filtered, stripped from ethanol/heptane, then triturated with heptane. The resulting solid was dried under vacuum to provide the desired compound (70, 37 g, 301 mmol, 72.7% yield).
Name
Vinamidinium
Quantity
158 g
Type
reactant
Reaction Step One
Quantity
63.3 g
Type
reactant
Reaction Step One
Quantity
527 mL
Type
solvent
Reaction Step One
Quantity
66.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
72.7%

Identifiers

REACTION_CXSMILES
C[NH+]([CH2:4][C:5]([CH2:10]N(C)C)=[CH:6][NH+](C)C)C.Cl.[NH2:15][C:16]([NH2:18])=[NH:17].[OH-:19].[Na+]>C(#N)C.O>[NH2:17][C:16]1[N:18]=[CH:6][C:5]([CH:10]=[O:19])=[CH:4][N:15]=1 |f:1.2,3.4|

Inputs

Step One
Name
Vinamidinium
Quantity
158 g
Type
reactant
Smiles
C[NH+](C)CC(=C[NH+](C)C)CN(C)C
Name
Quantity
63.3 g
Type
reactant
Smiles
Cl.NC(=N)N
Name
Quantity
527 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
66.1 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled on an ice/water bath
CUSTOM
Type
CUSTOM
Details
the temperature below 25° C
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
triturated with heptane
CUSTOM
Type
CUSTOM
Details
The resulting solid was dried under vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=NC=C(C=N1)C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 301 mmol
AMOUNT: MASS 37 g
YIELD: PERCENTYIELD 72.7%
YIELD: CALCULATEDPERCENTYIELD 72.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.